![molecular formula C18H16N2O4 B4405529 8-[2-(5-methyl-2-nitrophenoxy)ethoxy]quinoline](/img/structure/B4405529.png)
8-[2-(5-methyl-2-nitrophenoxy)ethoxy]quinoline
Overview
Description
8-[2-(5-methyl-2-nitrophenoxy)ethoxy]quinoline is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with an ethoxy group linked to a nitrophenoxy moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-[2-(5-methyl-2-nitrophenoxy)ethoxy]quinoline typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 5-methyl-2-nitrophenol, undergoes nitration to introduce the nitro group.
Etherification: The nitrated phenol is then reacted with 2-chloroethanol under basic conditions to form the ethoxy linkage.
Coupling: The resulting intermediate is coupled with 8-hydroxyquinoline using a suitable coupling reagent, such as a palladium catalyst, to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions.
Coupling Reactions: The quinoline core can be involved in various coupling reactions, such as Suzuki-Miyaura coupling, to introduce additional functional groups.
Common Reagents and Conditions:
Reduction: Common reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Quinoline Derivatives: Various substituted quinoline derivatives can be synthesized through coupling reactions.
Scientific Research Applications
8-[2-(5-methyl-2-nitrophenoxy)ethoxy]quinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.
Chemical Probes: It serves as a chemical probe to investigate the structure-activity relationships of quinoline derivatives.
Material Science: The compound is explored for its potential use in organic electronics and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 8-[2-(5-methyl-2-nitrophenoxy)ethoxy]quinoline involves its interaction with specific molecular targets. The nitrophenoxy moiety can interact with enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, affecting gene expression and cellular functions. The compound’s effects are mediated through various signaling pathways, including oxidative stress response and apoptosis.
Comparison with Similar Compounds
8-hydroxyquinoline: A simpler quinoline derivative with antimicrobial properties.
5-nitroquinoline: A related compound with a nitro group directly attached to the quinoline core.
2-ethoxyquinoline: A compound with an ethoxy group attached to the quinoline core.
Uniqueness: 8-[2-(5-methyl-2-nitrophenoxy)ethoxy]quinoline is unique due to the presence of both the nitrophenoxy and ethoxy groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
8-[2-(5-methyl-2-nitrophenoxy)ethoxy]quinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-13-7-8-15(20(21)22)17(12-13)24-11-10-23-16-6-2-4-14-5-3-9-19-18(14)16/h2-9,12H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVSNSZECJXURP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCOC2=CC=CC3=C2N=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.